

2,6-Dichloropyridine-4-carbonyl chloride CAS number and molecular weight

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Compound of Interest

Compound Name: 2,6-Dichloropyridine-4-carbonyl chloride

Cat. No.: B1304004

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Technical Guide: 2,6-Dichloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: **2,6-Dichloropyridine-4-carbonyl chloride** Synonyms: 2,6-Dichloroisonicotinoyl chloride CAS Number: 42521-08-4[1] Molecular Formula: C₆H₂Cl₂NO[1]

This technical guide provides an in-depth overview of **2,6-Dichloropyridine-4-carbonyl chloride**, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its role in the production of therapeutic agents.

Physicochemical Data

The quantitative properties of **2,6-Dichloropyridine-4-carbonyl chloride** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	210.45 g/mol	[1]
Appearance	Liquid	[1]
Melting Point	25 °C	[1]
Boiling Point	243 °C	[1]
Density	1.537 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.579	[1]

Synthesis of 2,6-Dichloropyridine-4-carbonyl chloride

The synthesis of **2,6-Dichloropyridine-4-carbonyl chloride** is typically achieved through a two-step process starting from citrazinic acid. The first step involves the formation of 2,6-dichloroisonicotinic acid, which is then converted to the final acid chloride.

Experimental Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol details the synthesis of the precursor, 2,6-dichloroisonicotinic acid, from citrazinic acid.[2]

Materials:

- Citrazinic acid
- Tetraethylammonium chloride
- Phosphorus oxychloride (POCl₃)
- Crushed ice
- Ethyl acetate

- Anhydrous magnesium sulfate

Procedure:

- Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess).[2]
- Heat the reaction mixture at 130 °C for 18 hours.[2]
- Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.[2]
- After completion, cool the mixture to room temperature.[2]
- Slowly pour the cooled reaction mixture onto crushed ice (150 g) to quench the reaction.[2]
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[2]
- Combine the organic phases and dry over anhydrous magnesium sulfate.[2]
- Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[2]

Experimental Protocol 2: Synthesis of 2,6-Dichloropyridine-4-carbonyl chloride

This protocol describes the conversion of 2,6-dichloroisonicotinic acid to **2,6-Dichloropyridine-4-carbonyl chloride** using thionyl chloride, a standard method for preparing acid chlorides from carboxylic acids.

Materials:

- 2,6-Dichloroisonicotinic acid
- Thionyl chloride (SOCl₂)
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene (or another inert solvent)

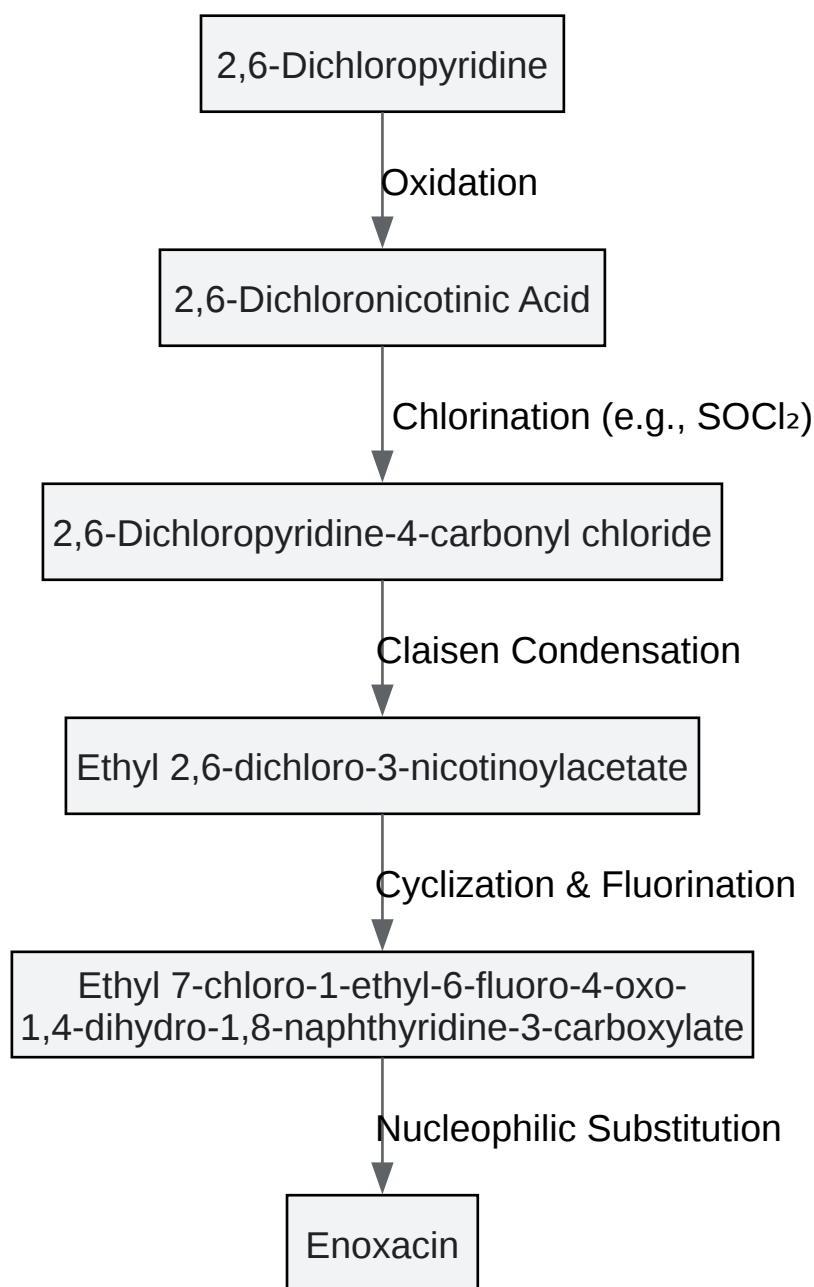
Procedure:

- In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2,6-dichloroisonicotinic acid.
- Add anhydrous toluene to the flask to suspend the acid.
- Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
- Add a catalytic amount of anhydrous DMF (a few drops).
- Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure.
- The crude **2,6-Dichloropyridine-4-carbonyl chloride** can be purified by vacuum distillation.

Application in Pharmaceutical Synthesis

2,6-Dichloropyridine-4-carbonyl chloride is a valuable building block in the synthesis of various pharmaceuticals. Its utility stems from the reactive acid chloride group, which readily undergoes nucleophilic acyl substitution, and the two chlorine atoms on the pyridine ring that can be displaced in nucleophilic aromatic substitution reactions. A notable application is in the synthesis of the fluoroquinolone antibiotic, Enoxacin.[3]

The following diagram illustrates the synthetic workflow from a related precursor, 2,6-dichloropyridine, to Enoxacin, highlighting the key transformations. The formation of an activated carboxylic acid derivative, such as the carbonyl chloride, is a crucial step for the subsequent Claisen condensation.



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Caption: Synthetic pathway to Enoxacin.

While **2,6-Dichloropyridine-4-carbonyl chloride** is not directly involved in biological signaling pathways, its role as a key intermediate enables the synthesis of molecules like Enoxacin which exert their therapeutic effects by inhibiting bacterial DNA gyrase and topoisomerase IV. [4] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The

chemical reactivity of **2,6-Dichloropyridine-4-carbonyl chloride** is therefore fundamental to the creation of these targeted therapeutic agents.

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